molecular formula C38H47ClN4O4 B612080 Nvp-cgm097 CAS No. 1313363-54-0

Nvp-cgm097

Cat. No.: B612080
CAS No.: 1313363-54-0
M. Wt: 659.3 g/mol
InChI Key: CLRSLRWKONPSRQ-CPOWQTMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-CGM097 is a potent and selective small-molecule inhibitor of the HDM2 (human double minute 2, also known as MDM2)-p53 interaction. It binds to the hydrophobic pocket of HDM2, disrupting its interaction with the tumor suppressor p53, thereby stabilizing p53 and reactivating its transcriptional activity . This mechanism induces cell cycle arrest (G1 and G2/M phases) and apoptosis in p53 wild-type (p53wt) cancer cells .

Preparation Methods

The synthesis of NVP-CGM097 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a dihydroisoquinolinone core, followed by the introduction of various substituents to enhance the potency and selectivity of the compound. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents. Industrial production methods for this compound are optimized to ensure high yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

NVP-CGM097 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

NVP-CGM097 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: The compound is used as a tool to study protein-protein interactions, particularly the interaction between the human double minute 2 protein and the tumor protein p53.

    Biology: this compound is used to investigate the role of the human double minute 2 protein in cellular processes such as cell cycle regulation, apoptosis, and DNA repair.

    Medicine: The compound is being evaluated as a potential therapeutic agent for the treatment of cancers with wild-type p53. It has shown efficacy in preclinical models of various cancers, including solid tumors and hematological malignancies.

    Industry: This compound is used in the development of new cancer therapies and as a reference compound in drug discovery and development.

Mechanism of Action

NVP-CGM097 exerts its effects by binding to the human double minute 2 protein with high affinity, thereby preventing the interaction between the human double minute 2 protein and the tumor protein p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in tumor cells. The molecular targets and pathways involved include the human double minute 2 protein, the tumor protein p53, and downstream effectors such as the p21 protein and the retinoblastoma protein .

Comparison with Similar Compounds

Key Properties

  • IC50 : 1.7 nM against human MDM2, with >1,000-fold selectivity over MDM4 .
  • Pharmacokinetics : Exhibits favorable oral bioavailability across species (e.g., 30 mg/kg in rats achieves tumor suppression linked to p21 mRNA upregulation) .
  • Clinical Relevance : Currently in phase 1 trials for solid tumors and hematological malignancies with p53wt status .

NVP-CGM097 belongs to the class of MDM2 inhibitors, which includes structurally and functionally distinct molecules.

Structural and Functional Analogues

Nutlin-3a
  • Mechanism : Binds MDM2 to release p53, similar to this compound.
  • Potency : IC50 = 8 nM for MDM2, making this compound ~4-fold more potent .
  • Selectivity : Nutlin-3a shows moderate selectivity for MDM2 over MDM4, whereas this compound has superior MDM4 selectivity (IC50 = 2,000 nM) .
Milademetan (DS-3032)
  • Mechanism : Oral MDM2 inhibitor with a distinct spiro-oxindole structure.
  • Potency : IC50 = 5–20 nM in cellular assays, comparable to this compound .
  • Clinical Utility : Active in TP53wt acute myeloid leukemia (AML) and liposarcoma. Unlike this compound, Milademetan shows activity in TP53-mutant cancers via off-target effects .
NVP-HDM201
  • Mechanism: Dihydroisoquinolinone derivative with prolonged target engagement.
  • Potency : IC50 = 0.7 nM (MDM2), superior to this compound .
  • Combination Therapy : Synergizes with FLT3 inhibitors (e.g., midostaurin) in AML, a strategy less explored with this compound .

Selectivity and Resistance Profiles

Compound ABCB1 Inhibition ABCG2 Inhibition p53 Dependency
This compound Yes (IC50 = 3–4 µM) No Strict (p53wt only)
Verapamil Yes (positive control) No None
RO8994 No data No data Partial
  • ABCB1-Mediated MDR Reversal : this compound uniquely reverses ABCB1-driven multidrug resistance (MDR) by modulating ATPase activity (stimulation at low concentrations, inhibition at high concentrations), unlike Nutlin-3a or verapamil .

Combination Therapy Efficacy

This compound Synergy in Selected Models

Combination Partner Cancer Model Effect Reference
Fulvestrant ER+ Breast Cancer Synergistic tumor growth inhibition in fulvestrant-resistant PDX models
Palbociclib CDK4/6-Resistant Cells Enhanced senescence and cell cycle arrest via E2F1/CCNB1 downregulation
5-Fluorouracil Neuroendocrine Tumors Additive p21 induction and apoptosis in GOT1 cells
  • Transcriptional Impact : Combined this compound/fulvestrant treatment downregulates DNA replication genes (e.g., MCM complex) more effectively than either agent alone .

Critical Differentiation from Competitors

  • Dual Mechanism : this compound uniquely combines MDM2 inhibition with ABCB1-mediated MDR reversal, a feature absent in Nutlin-3a or Milademetan .
  • Species Specificity : Exhibits stronger inhibition of human MDM2 compared to rodent isoforms, reducing translational challenges in preclinical models .
  • Resistance Mitigation : Overcomes fulvestrant and palbociclib resistance via p53-dependent senescence, whereas Nutlin-3a lacks efficacy in resistant settings .

Data Tables

Table 1: Reversal of ABCB1-Mediated Drug Resistance by this compound

Cell Line Doxorubicin IC50 (µM) With this compound (3 µM) Fold Reversal
HEK293/ABCB1 0.289 ± 0.081 0.043 ± 0.004 6.7x
SW620/Ad300 0.123 ± 0.017 0.043 ± 0.004 2.9x

Data sourced from

Table 2: Gene Expression Changes in Combination Therapy

Gene Set This compound Alone Fulvestrant Alone Combination
E2F Targets -1.2x -1.5x -3.8x
G2/M Checkpoint -1.1x -1.3x -2.9x

Data from RNA-seq analysis in MCF-7 cells

Biological Activity

NVP-CGM097 is a small molecule inhibitor of the HDM2 protein, which is a negative regulator of the p53 tumor suppressor. This compound has gained attention for its potential in cancer therapy, particularly in overcoming multidrug resistance (MDR) in tumor cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on tumor cell proliferation, and results from clinical studies.

This compound functions primarily by inhibiting the interaction between HDM2 and p53. By blocking this interaction, this compound stabilizes p53, leading to its accumulation in the nucleus and activation of downstream effector pathways that promote cell cycle arrest and apoptosis. This mechanism is critical for restoring the function of p53 in tumors where it is often mutated or degraded.

Key Mechanisms:

  • Inhibition of HDM2 : Prevents degradation of p53, allowing it to exert its tumor-suppressive effects.
  • Activation of p53 Pathway : Leads to transcriptional activation of genes involved in cell cycle regulation and apoptosis, such as CDKN1A (p21) and pro-apoptotic genes like PUMA and NOXA .
  • Reversal of Multidrug Resistance : this compound has been shown to reverse ABCB1-mediated MDR by blocking drug efflux mechanisms, thereby enhancing the efficacy of chemotherapeutic agents .

In Vitro Studies

This compound has been tested across various cancer cell lines to evaluate its cytotoxic effects and ability to sensitize cells to chemotherapy. The following table summarizes the IC50 values for this compound in different cell lines:

Cell LineIC50 (μM)IC20 (μM)
KB-3-144.0313.53
KB-C2 (ABCB1+)45.5411.24
SW62025.204.23
SW620/Ad300 (ABCB1+)17.053.82
HEK293/pcDNA3.114.363.99
HEK293/ABCB114.574.02

These results indicate that this compound exhibits potent cytotoxicity against various cancer cell lines, particularly those overexpressing the ABCB1 transporter.

Reversal of Drug Resistance

In studies examining drug combinations, this compound significantly decreased the IC50 values of doxorubicin and paclitaxel in ABCB1-overexpressing cells compared to controls, indicating enhanced sensitivity to these chemotherapeutic agents .

Clinical Studies

This compound has undergone clinical evaluation in Phase I trials for patients with advanced solid tumors. These trials demonstrated that the compound is well-tolerated and shows preliminary antitumor activity by activating the p53 pathway . The pharmacokinetic and pharmacodynamic properties were assessed to optimize dosing strategies.

Case Studies

One notable study involved patients with neuroendocrine tumors where this compound was administered alongside standard therapies like 5-fluorouracil and temozolomide. The combination showed additive antiproliferative effects, suggesting that this compound can enhance the efficacy of existing treatments .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of NVP-CGM097 in reactivating p53-dependent tumor suppression?

this compound selectively inhibits the MDM2-p53 interaction by binding to MDM2 with high affinity (IC₅₀ = 1.7 nM for hMDM2), thereby preventing MDM2-mediated degradation of p53. This stabilizes wild-type p53, enabling its nuclear redistribution (IC₅₀ = 0.224 μM in cellular assays) and activation of downstream targets like CDKN1A, BBC3, and MDM2. Validation requires p53 wild-type (WT) cell lines (e.g., HCT116 p53WT/WT) and comparison with p53-null lines (e.g., SAOS-2) to confirm p53 dependency .

Q. How to validate this compound's selectivity for MDM2 over MDM4 and other protein-protein interactions?

Use competitive binding assays (e.g., HTRF) to compare IC₅₀ values for MDM2 (1.7 nM) versus MDM4 (2000 nM). Test specificity against off-target interactions (e.g., Bcl-2:Bak, XIAP:BIR3) using biochemical assays. Confirm functional selectivity by assessing antiproliferative effects in p53 WT vs. null cells (35–58-fold difference in IC₅₀ values) .

Q. What experimental models are optimal for in vitro testing of this compound?

Use isogenic cell pairs:

  • HCT116 p53WT/WT vs. HCT116 p53−/− (IC₅₀ = 454 ± 136 nM vs. >15,000 nM).
  • SJSA-1 (MDM2-amplified, p53 WT) vs. SAOS-2 (p53-null). Measure p53 nuclear localization via immunofluorescence and quantify mRNA levels of p21, PUMA, and MDM2 as pharmacodynamic markers .

Advanced Research Questions

Q. How to resolve contradictory efficacy data for this compound across cancer models?

Contradictions often arise from variations in p53 status or MDM2 amplification. For example:

  • High efficacy : SJSA-1 (MDM2-amplified, p53 WT; IC₅₀ = 353 nM).
  • Low efficacy : SAOS-2 (p53-null; IC₅₀ >20,000 nM). Methodology : Pre-screen models for p53 mutations (e.g., sequencing) and MDM2 copy number (FISH/qPCR). Use RNA-seq to confirm target engagement (e.g., p53 pathway activation) .

Q. How to design combination therapies using this compound with kinase inhibitors (e.g., ALK inhibitors)?

Synergy studies in ALK-mutant neuroblastoma models show that this compound combined with NVP-LDK378 (ALK inhibitor) enhances apoptosis. Key steps :

  • Co-treat cells with escalating doses of both agents.
  • Assess ALK phosphorylation (Western blot) and p53 nuclear localization.
  • Validate in xenografts: Complete tumor regression was observed in neuroblastoma models with dual therapy .

Q. What pharmacokinetic (PK) challenges arise with this compound, and how to model them?

PK parameters vary across species:

SpeciesCL (mL/min/kg)t₁/₂ (h)Oral Bioavailability
Mouse56–12High
Dog320Moderate
Use compartmental modeling to account for biphasic PD responses (e.g., p21 mRNA induction peaks at 24 h). Adjust dosing schedules based on species-specific AUC₀–₂₄ (e.g., 163 μM·h in rats at 20 mg/kg) .

Q. How to assess this compound's role in overcoming multidrug resistance (MDR)?

In ABCB1-overexpressing cells, this compound reverses resistance to doxorubicin and paclitaxel. Methodology :

  • Perform MTT assays with/without this compound (≤20% inhibitory concentration).
  • Quantify ABCB1 efflux via calcein-AM retention assays.
  • Note: this compound does not alter ABCB1 expression or localization, suggesting indirect MDR modulation .

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRSLRWKONPSRQ-CPOWQTMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313363-54-0
Record name CGM-097
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313363540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGM-097
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UF6MSL0ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.